Home > Products > Building Blocks P14856 > 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine - 64403-24-3

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-3158303
CAS Number: 64403-24-3
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: PD123319 is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor [, , , , , , , ]. It has been widely used as a pharmacological tool to investigate the physiological and pathological roles of AT2 receptors in various systems.

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

Compound Description: This compound is an imidazopyridine derivative characterized by a bromo substituent at position 6, a phenyl group at position 2, and an ethyl acetate group at position 3 of the imidazopyridine core []. Its biological activities are not explicitly discussed in the provided context.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor exhibiting potent pulmonary vasodilator effects []. It demonstrates significant efficacy in decreasing pulmonary arterial pressure, particularly in models with elevated pulmonary vascular resistance.

5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)

Compound Description: BPIP displays potent and selective antiviral activity against pestiviruses, specifically targeting the viral RNA-dependent RNA polymerase []. It exhibits a favorable selectivity index, indicating a high margin of safety.

Ethyl 2-methylimidazo[1,2-a]pyrrolo[2,3-c]pyridin-8-carboxylate (AG110)

Compound Description: AG110 demonstrates potent inhibitory effects against pestivirus replication, specifically targeting the viral RNA-dependent RNA polymerase []. It exhibits a selective mechanism of action, primarily affecting viral RNA synthesis.

4-Methylspinaceamine (4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

Compound Description: This compound is a Pictet-Spengler condensation reaction product of histamine with acetaldehyde and has been identified in human urine and various fermented foods []. Its biological activities beyond this metabolic context are not extensively discussed.

Spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

Compound Description: Spinaceamine is a cyclic homolog of histamine, exhibiting distinct protonation behavior in solution due to its rigid structure []. Unlike its carboxylic acid counterpart, spinacine, spinaceamine does not readily form complexes with divalent cations like Ni2+ and Cu2+ in solution.

Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid)

Compound Description: Spinacine, a cyclic homolog of histidine, exhibits characteristic protonation behavior in aqueous solutions and possesses the ability to form complexes with divalent cations, such as nickel and copper []. These complexes are typically (N,O)-chelates, resembling those formed by glycine.

Overview

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound belongs to the imidazopyridine family, which has garnered attention due to its biological activities, particularly as inhibitors of various enzymes involved in critical physiological processes.

Source and Classification

The compound is classified under the category of imidazo[4,5-c]pyridines. It is often synthesized as a dihydrochloride salt for enhanced solubility and stability in biological applications. The IUPAC name for this compound is 4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride. Its molecular formula is C8H13N3C_8H_{13}N_3 with a molecular weight of approximately 155.21 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The process can be summarized in the following steps:

  1. Reagents Preparation: Dissolve 3.68 grams (20 mmol) of histamine dihydrochloride and 1.20 grams (40 mmol) of paraformaldehyde in 30 mL of water.
  2. Heating: Heat the mixture to reflux for approximately four hours.
  3. Post-reaction Treatment: After completion of the reaction, evaporate the solvent and dry the residue under vacuum to obtain the desired product .

Alternative synthetic routes exist that utilize different starting materials or conditions, including variations involving other amines or aldehydes to modify substituents on the imidazopyridine core .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a bicyclic framework with a saturated tetrahydropyridine ring fused to an imidazole ring. The compound's InChI representation is:

InChI 1S C8H13N3 2ClH c1 2 6 8 7 3 4 9 6 10 5 11 8 h5 6 9H 2 4H2 1H3 H 10 11 2 1H\text{InChI 1S C8H13N3 2ClH c1 2 6 8 7 3 4 9 6 10 5 11 8 h5 6 9H 2 4H2 1H3 H 10 11 2 1H}

The InChI Key is OEPNPAPWGDISPL-UHFFFAOYSA-N . The structural features contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions are possible where the ethyl group can be replaced by various substituents depending on the nucleophile used .

These reactions allow for structural modifications that can enhance the compound's pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine primarily involves its role as an enzyme inhibitor. Research indicates that it may inhibit key enzymes such as factor Xa and cyclin-dependent kinases (CDKs), which are crucial targets in anticoagulant and anticancer therapies . The binding affinity and specificity towards these targets are influenced by the unique structural characteristics of the compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Generally soluble in water due to its dihydrochloride form.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant data from studies indicate that its pharmacological properties are linked to interactions with biological macromolecules .

Applications

Scientific Uses

The scientific applications of 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine are diverse:

  1. Medicinal Chemistry: It serves as a lead compound for developing new inhibitors targeting various enzymes related to cancer and coagulation pathways.
  2. Biological Studies: Utilized in research exploring cellular mechanisms influenced by imidazopyridine derivatives.
  3. Industrial Applications: Functions as an intermediate in synthesizing more complex organic molecules for pharmaceuticals and agrochemicals .

Future research may further elucidate its potential therapeutic roles across various disease states due to its promising bioactivity profiles.

Introduction to 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in Contemporary Research

Nomenclature and Structural Classification Within Heterocyclic Chemistry

The compound 4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine belongs to the bicyclic fused heterocycle family, systematically named under IUPAC rules as follows:

  • Core structure: Imidazo[4,5-c]pyridine, where the imidazole ring (positions 1-3) is fused to the pyridine ring (positions 4-7) at bonds c and d (pyridine numbering).
  • Saturation: "4,5,6,7-Tetrahydro" denotes partial saturation of the pyridine ring, converting it to a tetrahydropyridine (piperidine-like) moiety.
  • Substituents: "4-Ethyl" indicates an ethyl group (−CH₂−CH₃) attached to the saturated C4 carbon, while "3H-" specifies the imidazole ring’s N3-H tautomeric form [1] [2].

Structural Features and Tautomerism

The molecule exhibits three key structural characteristics:

  • Bicyclic Framework: Comprising a five-membered imidazole (N1-C2-N3-C3a-C7a) fused to a six-membered partially saturated pyridine (C4-C5-C6-C7-N7-C3a).
  • Stereoelectronic Effects: The tetrahydropyridine ring adopts a non-planar conformation, enhancing nucleophilicity at N7. The ethyl group at C4 introduces steric perturbation and electron-donating effects [1] [7].
  • Tautomeric Equilibria: The imidazole ring exists in a dynamic 1H- (N1-H) or 3H- (N3-H) tautomeric state. X-ray crystallography of analogs (e.g., 4-methyl derivatives) confirms preferential protonation at N3 in solid state [9].

Table 1: Structural and Nomenclature Data for Key Derivatives

Compound NameCAS NumberMolecular FormulaKey SubstituentsNotation in Literature
4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine424837-34-3C₈H₁₅N₃C4-ethylCore scaffold for kinase inhibitors
4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine4875-37-0C₈H₁₃N₃C4-dimethylSynthetic intermediate
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine56952-17-1C₇H₁₁N₃C4-methyl, N1-H tautomerPharmacophore hybrid component

Molecular Descriptors and Identifiers

  • CAS Registry: 424837-34-3 [2]
  • InChIKey: OFUNLMGCJGHRLP-UHFFFAOYSA-N (derived from non-salt form) [1]
  • SMILES: CCC1(c2nc[nH]c2N)CCNC1, reflecting connectivity and hydrogen bonding sites.

Classification Within Heterocyclic Systems

This compound fits two broader categories:

  • Reduced Imidazopyridines: Characterized by saturation at the pyridine ring’s 4-7 positions, distinct from aromatic imidazo[4,5-c]pyridines.
  • Bicyclic Diamines: The N1 and N3 atoms enable metal chelation, while N7 acts as a hydrogen-bond acceptor, facilitating applications in catalysis and bioactivity [5] [6].

Historical Evolution of Imidazo-Pyridine Derivatives in Medicinal Chemistry

Early Developments (1980s–2000s)

Imidazo[4,5-c]pyridine derivatives first emerged in therapeutic contexts with the 1987 patent EP0245637A1, disclosing 4,5,6,7-tetrahydro analogs as antihypertensive agents. Key innovations included:

  • C4-Alkyl Substitution: Introduction of alkyl groups (ethyl, isopropyl) at C4 to modulate steric bulk and lipophilicity.
  • Carboxylic Acid Functionalization: Derivatives like 6-carboxylic acids served as intermediates for amide-based antihypertensives targeting angiotensin pathways [6].

Renaissance as Kinase Inhibitors (2010–Present)

A pivotal shift occurred in 2012 with the discovery of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as potent VEGFR-2 kinase inhibitors. This scaffold improved upon earlier quinoline-based designs by:

  • Enhancing Solubility: The saturated ring reduced crystallinity versus fully aromatic systems.
  • Boosting Selectivity: The ethyl group at C4 minimized off-target binding (e.g., against PDGFR) [3]. Concurrently, hybrid molecules like pyridone-thiazoles incorporating this core demonstrated synergistic antitumor effects in gastrointestinal cancer models (HCT116, MGC803 cells) [4].

Table 2: Evolution of Key Therapeutic Applications

EraTherapeutic AreaCompound ClassMechanistic RoleReference
1987Hypertension6-Carboxamide derivativesAngiotensin pathway modulation [6]
2012Anticancer (kinase inhibition)3-(Imidazo[4,5-c]pyridin-2-yl)quinolin-2-onesVEGFR-2 inhibition (IC₅₀ < 100 nM) [3]
2019Immuno-oncologyTetrahydro-imidazo[4,5-c]pyridine-PD-L1 inhibitorsPD-1/PD-L1 interaction blockade [8]
2020sAntitumor hybridsPyridone-thiazole conjugatesMulti-target kinase inhibition [4]

Modern Applications and Scaffold Diversification

Recent patents highlight three strategic directions:

  • Immunomodulators: WO2019217821A1 (2019) claims C4-cyclobutyl and C4-ethyl derivatives as PD-L1 immunomodulators for cancer and autoimmune diseases. The ethyl variant improved cellular potency (IC₅₀ = 0.5–5 µM) by optimizing hydrophobic contact with PD-L1 [8].
  • JAK Inhibitors: US10954237B2 (2021) integrates the core into Janus kinase inhibitors, leveraging N1/N3 chelation for ATP-site binding [10].
  • Hybrid Pharmacophores: Fusion with thiazole (e.g., 3b in pyridone-thiazole hybrids) enhanced antiproliferative activity (IC₅₀ = 8.2 µM in MGC803 cells) by dual VEGFR-2/PDK1 inhibition [4].

Table 3: Milestones in Synthetic Methodology

YearInnovationImpact on Scaffold Accessibility
1987Carboxylation at C6 via Curtius rearrangementEnabled peptide coupling for antihypertensives
2012Michael addition/cyclization with ethylamineStreamlined C4-ethyl variant synthesis
2019Pd-catalyzed C-H functionalization at C2Allowed late-stage diversification for PD-L1 modulators

Properties

CAS Number

64403-24-3

Product Name

4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-ethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-2-6-8-7(3-4-9-6)10-5-11-8/h5-6,9H,2-4H2,1H3,(H,10,11)

InChI Key

RVRGWEYCNVKOQT-UHFFFAOYSA-N

SMILES

CCC1C2=C(CCN1)NC=N2

Canonical SMILES

CCC1C2=C(CCN1)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.